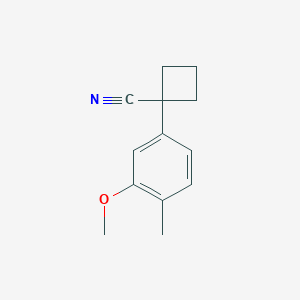
Ethyl 2-(3-cyanophenyl)-2,2-difluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3-cyanophenyl)-2,2-difluoroacetate is an organic compound with the molecular formula C11H9F2NO2 It is characterized by the presence of a cyanophenyl group and two fluorine atoms attached to an acetate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-cyanophenyl)-2,2-difluoroacetate typically involves the reaction of ethyl acetate with 3-cyanophenyl difluoromethyl ketone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the product. Additionally, purification techniques like recrystallization or column chromatography are employed to isolate the compound from reaction by-products.
化学反应分析
Types of Reactions
Ethyl 2-(3-cyanophenyl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The fluorine atoms and the ester group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the compound under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile involved.
科学研究应用
Ethyl 2-(3-cyanophenyl)-2,2-difluoroacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism by which Ethyl 2-(3-cyanophenyl)-2,2-difluoroacetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the cyanophenyl and difluoroacetate groups allows the compound to participate in various binding interactions, influencing biological pathways and chemical reactions. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
相似化合物的比较
Ethyl 2-(3-cyanophenyl)-2,2-difluoroacetate can be compared with other similar compounds such as:
Ethyl 2-(3-cyanophenyl)-2-fluoroacetate: This compound has only one fluorine atom, which may result in different chemical reactivity and biological activity.
Ethyl 2-(3-cyanophenyl)-2,2-dichloroacetate: The presence of chlorine atoms instead of fluorine can lead to variations in chemical properties and applications.
Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate: The position of the cyanophenyl group can affect the compound’s reactivity and interactions with other molecules.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C11H9F2NO2 |
|---|---|
分子量 |
225.19 g/mol |
IUPAC 名称 |
ethyl 2-(3-cyanophenyl)-2,2-difluoroacetate |
InChI |
InChI=1S/C11H9F2NO2/c1-2-16-10(15)11(12,13)9-5-3-4-8(6-9)7-14/h3-6H,2H2,1H3 |
InChI 键 |
UYBYXZJPRJMCJU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C1=CC=CC(=C1)C#N)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B11723025.png)


![[(2R,3S)-3-{[(tert-butyldimethylsilyl)oxy]methyl}oxiran-2-yl]methanol](/img/structure/B11723048.png)
![1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-ol](/img/structure/B11723049.png)

![2-(2-Methoxyphenyl)-6-(methylthio)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11723054.png)





![2-(hydroxymethyl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B11723100.png)
![1-[3-Chloro-4-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B11723106.png)
